molecular formula C20H20N4OS B2842756 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 2034446-00-7

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2842756
CAS No.: 2034446-00-7
M. Wt: 364.47
InChI Key: IPPYRIUUXYOMPR-UHFFFAOYSA-N
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Description

The compound 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one features a propan-1-one backbone substituted with a phenylthio group and a 4-phenyl-1,2,3-triazole-linked azetidine ring. This structure combines a rigid heterocyclic system (azetidine-triazole) with a sulfur-containing aromatic moiety, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

3-phenylsulfanyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c25-20(11-12-26-18-9-5-2-6-10-18)23-13-17(14-23)24-15-19(21-22-24)16-7-3-1-4-8-16/h1-10,15,17H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPYRIUUXYOMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCSC2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the Huisgen cycloaddition

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

  • Addition Reactions: Electrophilic addition reactions can be performed using electrophiles like bromine (Br₂) or hydrogen halides (HX).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole and azetidine rings make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as an antimicrobial and antioxidant agent. Its ability to inhibit the growth of various microorganisms and scavenge free radicals makes it valuable in the development of new therapeutic agents.

Medicine: The compound's biological activity has led to its exploration as a potential drug candidate. Its antimicrobial properties suggest it could be used in the treatment of infections, while its antioxidant properties may be beneficial in preventing oxidative stress-related diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it suitable for applications in polymer chemistry, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The phenylthio group may enhance the compound's ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties

Compound Name LogP (Predicted) Hydrogen Bond Acceptors Rotatable Bonds
Target Compound ~3.5 5 6
2aca ~2.8 6 7
3k ~1.9 4 4

Q & A

Q. What are the key synthetic strategies for 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the azetidine and triazole moieties. Key steps include:
  • Triazole-azetidine coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 4-phenyl-1,2,3-triazole to the azetidine ring .
  • Thioether linkage formation : Nucleophilic substitution or thiol-ene reactions to introduce the phenylthio group .
  • Reaction condition optimization : Temperature (e.g., reflux at 80–100°C), solvent polarity (e.g., DMF for polar intermediates), and reaction time (4–12 hours) critically affect yield (50–75%) and purity. For example, prolonged heating may degrade the azetidine ring, reducing yield .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : A multi-spectroscopic approach is required:
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm azetidine ring conformation (e.g., δ 4.2–4.8 ppm for azetidine protons) and phenylthio group connectivity (δ 7.2–7.5 ppm for aromatic protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with the triazole-azetidine core .
  • Infrared (IR) spectroscopy : Peaks at 1650–1700 cm1^{-1} confirm the ketone group, while 2100–2200 cm1^{-1} indicates triazole C-N stretching .

Advanced Research Questions

Q. How can microwave-assisted synthesis or solvent-free conditions optimize the synthesis of this compound?

  • Methodological Answer : Microwave irradiation reduces reaction times (from hours to minutes) and improves yields by enhancing reaction homogeneity. For example:
  • Triazole formation : Microwave-assisted CuAAC at 100°C for 15 minutes achieves 85% yield compared to 60% under conventional heating .
  • Solvent-free protocols : Eliminating solvents like DMF reduces purification complexity and improves atom economy, particularly in azetidine-thioether bond formation .

Q. What methodologies are recommended for analyzing conflicting bioactivity data across different assays?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC50_{50} variability in enzyme inhibition assays) require:
  • Assay standardization : Control for variables like pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
  • Orthogonal assays : Validate results using complementary techniques (e.g., fluorescence polarization for binding affinity vs. SPR for kinetics) .
  • Structural analysis : Compare bioactive conformers using X-ray crystallography or molecular docking to identify binding pose inconsistencies .

Q. What are the key considerations in designing derivatives to explore structure-activity relationships (SAR)?

  • Methodological Answer : Focus on modular modifications:
  • Azetidine ring substitution : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 3-position to enhance metabolic stability .
  • Triazole modifications : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to modulate solubility and target engagement .
  • Thioether optimization : Replace phenylthio with alkylthio groups to reduce oxidative degradation .

Q. How can researchers address discrepancies in reported synthetic yields due to varying reaction conditions?

  • Methodological Answer : Systematic parameter screening is essential:
  • DoE (Design of Experiments) : Use factorial designs to isolate variables (e.g., solvent, catalyst loading) impacting yield .
  • In-line monitoring : Employ techniques like ReactIR to track intermediate formation and identify side reactions .
  • Scale-up validation : Reproduce small-scale optimized conditions (e.g., 0.1 mmol to 10 mmol) to assess reproducibility .

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